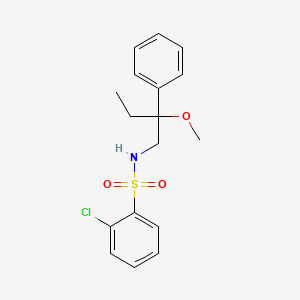

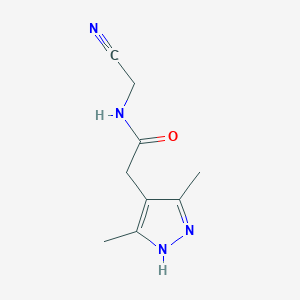

2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide, also known as CPB, is a sulfonamide compound that has been studied for its potential use in various scientific research applications. CPB has been found to have a unique mechanism of action that makes it useful in studying certain biochemical and physiological processes. In

科学的研究の応用

Anticancer Activity

The inhibition of carbonic anhydrase IX (CA IX) has emerged as a promising strategy for developing novel antiproliferative agents. CA IX is overexpressed in many solid tumors, leading to uncontrolled cell proliferation and tumor hypoxia. Researchers have synthesized aryl thiazolone–benzenesulfonamides, including our compound of interest, to selectively inhibit CA IX. Notably, compounds 4b–c, 4e, 4g–h demonstrated significant anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with high selectivity .

Antimicrobial Properties

The same benzenesulfonamide derivatives were also evaluated for their antimicrobial activity. While the primary focus was on anticancer effects, some compounds exhibited inhibitory effects against microbial growth. Further investigations could explore their potential as antimicrobial agents .

Carbonic Anhydrase Inhibition

The sulfonamide derivatives 4e, 4g, and 4h displayed excellent enzyme inhibition against CA IX, with IC50 values ranging from 10.93 to 25.06 nM. Importantly, they maintained selectivity for CA IX over CA II. These findings highlight their potential as CA inhibitors for therapeutic applications .

Apoptosis Induction

Compound 4e induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC levels. This suggests a potential role in promoting programmed cell death, which is crucial for cancer treatment .

Environmental Analysis

Benzenesulfonamides, including our compound, have been used in analytical methods for detecting environmental contaminants. Researchers developed techniques to simultaneously determine benzotriazole, benzothiazole, and benzenesulfonamide in environmental waters .

Synthetic Chemistry

2-Chloro-N-methoxy-N-methylacetamide, a related compound, serves as a starting reagent for synthesizing structurally related 2-alkyl-4-quinolones. These quinolones exhibit biological activity and play a role in quorum sensing in Pseudomonas aeruginosa .

作用機序

Target of Action

The primary target of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .

Mode of Action

The compound acts as an inhibitor of CA IX . By inhibiting this enzyme, the compound disrupts the tumor cells’ metabolism, which shifts to anaerobic glycolysis due to changes in gene expression . This disruption can lead to uncontrolled cell proliferation and tumor hypoxia .

Biochemical Pathways

The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system , a crucial biochemical pathway in maintaining pH balance within cells . This disruption can lead to significant modifications in pH, affecting the downstream effects such as cellular metabolism and growth .

Result of Action

The inhibition of CA IX by 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can lead to antiproliferative effects . This means the compound can prevent or slow down the growth of tumor cells, making it a potential candidate for anticancer therapy .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, presence of other interacting molecules, and the specific characteristics of the target cells. For instance, the overexpression of CA IX in tumor cells creates a unique environment that allows this compound to selectively target and inhibit these cells .

特性

IUPAC Name |

2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3S/c1-3-17(22-2,14-9-5-4-6-10-14)13-19-23(20,21)16-12-8-7-11-15(16)18/h4-12,19H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHYAMPSSVDLQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

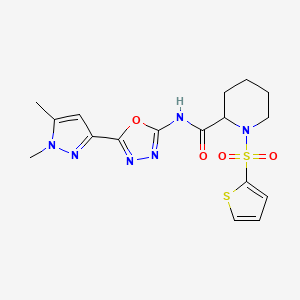

![4-chloro-1-ethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2424193.png)

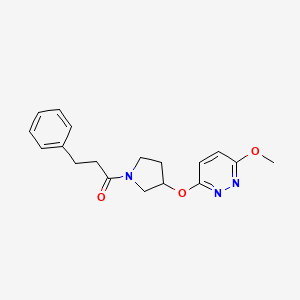

![Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2424206.png)

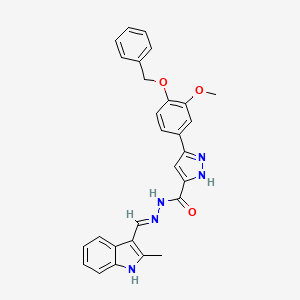

![N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2424209.png)

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2424212.png)